Myristoyllysophosphatidylcholine

Description

Overview of Lysophosphatidylcholine (B164491) Class in Biological Systems

Lysophosphatidylcholines (LPCs), also known as lysolecithins, represent a class of phospholipids (B1166683) that are integral to numerous biological processes. wikipedia.orgcreative-biostructure.com They are derived from phosphatidylcholines, a major component of cell membranes, primarily through the enzymatic action of phospholipase A2, which removes one of the fatty acid chains. wikipedia.org LPCs are found in minor quantities within cell membranes (≤ 3%) and in blood plasma (8–12%). wikipedia.org Despite their relatively low concentrations, they play crucial roles in cell signaling and membrane dynamics. wikipedia.orghistology.blog

LPCs are recognized as signaling molecules that can influence a variety of cellular responses, including inflammation, immune responses, and cell proliferation. histology.blog They can act on specific G protein-coupled receptors (GPCRs) on the cell surface, triggering intracellular signaling cascades. histology.blog Furthermore, their detergent-like properties allow them to disrupt lipid bilayers, affecting membrane permeability, fluidity, and curvature, which is important for processes like membrane fusion and vesicle formation. histology.blog

The metabolism of LPCs is a dynamic process. They can be converted back to phosphatidylcholine in a process known as the Lands cycle or be further metabolized by enzymes like autotaxin. Due to their rapid metabolism by lysophospholipase and LPC-acyltransferase, LPCs have a short in vivo lifespan. wikipedia.org

Specificity of Myristoyllysophosphatidylcholine (LPC 14:0) in Research Contexts

This compound, designated as LPC (14:0), is a specific type of lysophosphatidylcholine where the fatty acid at the sn-1 position is myristic acid, a saturated fatty acid with 14 carbon atoms. lipidmaps.org This structural specificity confers distinct properties and roles in biological systems that have made it a subject of focused research.

Recent studies have highlighted the potential of LPC (14:0) as a biomarker and a therapeutic target, particularly in the context of inflammatory diseases. For instance, research on community-acquired pneumonia (CAP) has shown that levels of LPCs, and specifically LPC (14:0), are negatively correlated with the severity of the disease. nih.govnih.gov In these studies, LPC (14:0) demonstrated significant diagnostic performance in predicting the severity of CAP. nih.govnih.gov

Furthermore, in vitro and in vivo experiments have revealed the anti-inflammatory and anti-oxidative stress effects of LPC (14:0). nih.gov It has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the activation of the NLRP3 inflammasome, a key component of the innate immune system. nih.govnih.gov This inhibition leads to a reduction in the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.govnih.gov

The table below summarizes key research findings related to this compound (LPC 14:0):

| Research Area | Key Findings |

| Community-Acquired Pneumonia (CAP) | Levels of LPC (14:0) are negatively correlated with disease severity. nih.govnih.gov It shows excellent diagnostic performance in predicting CAP severity. nih.govnih.gov |

| Anti-inflammatory Effects | Inhibits LPS-induced inflammatory response. nih.gov Suppresses the activation of the NLRP3 inflammasome. nih.govnih.gov Reduces secretion of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). nih.govnih.gov |

| Anti-oxidative Stress Effects | Lowers levels of reactive oxygen species (ROS) and malondialdehyde (MDA). nih.govnih.gov Decreases the depletion of superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). nih.govnih.gov |

The unique biological activities of this compound distinguish it from other members of the lysophosphatidylcholine class and underscore its importance in ongoing research.

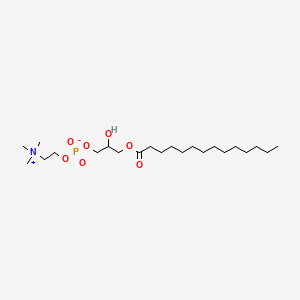

Structure

2D Structure

Properties

IUPAC Name |

(2-hydroxy-3-tetradecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-22(25)28-19-21(24)20-30-31(26,27)29-18-17-23(2,3)4/h21,24H,5-20H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUOFDJKYGDUJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10929617 | |

| Record name | 2-Hydroxy-3-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13699-45-1 | |

| Record name | Myristoyllysophosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013699451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Enzymatic Regulation of Myristoyllysophosphatidylcholine

Biosynthesis and Formation Pathways

The generation of myristoyllysophosphatidylcholine primarily involves the enzymatic modification of phosphatidylcholines. Two key enzymes, Lecithin:Cholesterol Acyltransferase (LCAT) and Phospholipase A2 (PLA2), are central to its formation.

Role of Lecithin:Cholesterol Acyltransferase (LCAT) in this compound Formation

Lecithin:Cholesterol Acyltransferase (LCAT) is a crucial enzyme in plasma that catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine (lecithin) to free cholesterol, resulting in the formation of cholesteryl esters and a lysophosphatidylcholine (B164491) molecule. wikipedia.orgnih.gov This reaction is a key step in the maturation of high-density lipoproteins (HDL). wikipedia.org

The general reaction catalyzed by LCAT is as follows: Phosphatidylcholine + Cholesterol → Cholesteryl Ester + Lysophosphatidylcholine

While LCAT acts on various phosphatidylcholine species, its specificity for the fatty acid at the sn-2 position influences the type of lysophosphatidylcholine produced. The fatty acid at the sn-1 position of the phosphatidylcholine molecule can also impact the efficiency of the LCAT reaction. nih.gov If the phosphatidylcholine substrate contains myristic acid at the sn-2 position, the LCAT-mediated reaction would directly yield this compound. However, the efficiency of this specific reaction depends on LCAT's substrate preference. LCAT deficiency, a rare genetic disorder, leads to a disruption in this pathway and can cause complications such as corneal opacities and kidney damage. wikipedia.orgyoutube.com

Phospholipase A2 (PLA2)-Mediated Hydrolysis of Phosphatidylcholine to Generate Lysophosphatidylcholine

Phospholipase A2 (PLA2) enzymes represent another major pathway for the production of lysophosphatidylcholines. These enzymes catalyze the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids, releasing a free fatty acid and a lysophospholipid. nih.govnih.gov

The reaction is as follows: Phosphatidylcholine + H₂O → Free Fatty Acid + Lysophosphatidylcholine

The direct production of this compound via this pathway is dependent on the presence of a phosphatidylcholine molecule containing myristic acid at the sn-2 position. Research has shown that phospholipase A2 can be utilized to hydrolyze 1-myristoyl-2-acyl-phosphatidylcholine to produce 1-myristoyllysophosphatidylcholine (M-LPC). mdpi.com This indicates that PLA2 can indeed generate this specific lysophospholipid, provided the appropriate substrate is available. The activity of PLA2 is critical in various cellular processes, and its action on phosphatidylcholine is a key source of lysophosphatidylcholines, including this compound. nih.gov

Catabolism and Turnover Mechanisms

The levels of this compound are also regulated through its breakdown or conversion into other molecules. A key enzyme in this process is Lysophosphatidylcholine Acyltransferase.

Lysophosphatidylcholine Acyltransferase (LPCAT) Activity and its Modulation

Lysophosphatidylcholine Acyltransferase (LPCAT) enzymes are responsible for the reacylation of lysophosphatidylcholines, converting them back into phosphatidylcholines. This reaction, often referred to as the Lands' cycle, is crucial for membrane phospholipid remodeling. mdpi.com

The general reaction is: Lysophosphatidylcholine + Acyl-CoA → Phosphatidylcholine + CoA

In the context of this compound, LPCAT can catalyze the transfer of an acyl group from an acyl-CoA molecule to this compound, thereby converting it into a mixed-acid phosphatidylcholine. Conversely, the reverse reaction, the acylation of a generic lysophosphatidylcholine with myristoyl-CoA, would lead to the formation of a phosphatidylcholine containing myristic acid.

The substrate specificity of LPCAT enzymes varies. For instance, plant LPCATs exhibit a preference for C18-unsaturated acyl-CoAs, with lower activity observed with saturated acyl-CoAs like palmitoyl-CoA. nih.gov In adipocytes, LPCAT3 activity is enhanced with linoleoyl-CoA (18:2-CoA) and arachidonoyl-CoA (20:4-CoA) as substrates. mdpi.com The efficiency of LPCAT in utilizing myristoyl-CoA as a substrate would determine the rate of its incorporation into phosphatidylcholines, thus influencing the turnover of this compound. frontiersin.org

Myristoylation Processes Involving this compound

Beyond its role as a structural component of membranes and a signaling molecule, this compound can also serve as a source of myristate for protein modification.

This compound as a Myristate Donor for Glycosylphosphatidylinositols (GPIs)

A significant function of this compound is its role as a donor of myristate for the myristoylation of glycosylphosphatidylinositol (GPI) anchors. mdpi.com This process is particularly well-documented in the protozoan parasite Trypanosoma brucei, the causative agent of African sleeping sickness.

Mechanisms of Myristoyltransferase and Myristoyl-CoA Involvement in Protein Myristoylation

Protein myristoylation is a lipid modification where a myristoyl group is attached to the N-terminal glycine (B1666218) residue of a target protein. wikipedia.org This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and is fundamental for a variety of cellular functions, including signal transduction and protein-membrane interactions. wikipedia.orgnih.gov

The mechanism of NMT is a well-defined, ordered Bi-Bi reaction. nih.gov The process is initiated by the binding of myristoyl-CoA to the apo-enzyme form of NMT. nih.gov This binding event induces a conformational change in the enzyme, which in turn creates a binding site for the second substrate, the polypeptide chain with an accessible N-terminal glycine. nih.gov

The catalytic process proceeds through a nucleophilic addition-elimination reaction. wikipedia.org The N-terminal glycine's alpha-amino group, in its deprotonated state, acts as the nucleophile, attacking the thioester carbonyl carbon of the enzyme-bound myristoyl-CoA. wikipedia.org This attack is facilitated by the enzyme's active site, which polarizes the carbonyl group, making it more susceptible to nucleophilic attack. wikipedia.org A key feature of the NMT catalytic mechanism is the role of the enzyme's C-terminus, which acts as a general base to deprotonate the incoming glycine's amino group. wikipedia.org The resulting tetrahedral intermediate is stabilized within the enzyme's active site. wikipedia.org Subsequently, the thioester bond is cleaved, leading to the release of coenzyme A (CoA). wikipedia.org The release of CoA is followed by a further conformational change in the enzyme, which facilitates the release of the final product, the myristoylated protein. wikipedia.org

It is important to note that protein myristoylation can occur both co-translationally, on nascent polypeptide chains as they are being synthesized on the ribosome, and post-translationally, on full-length proteins, often following a proteolytic cleavage event that exposes an internal glycine residue. wikipedia.org

Below are interactive data tables summarizing the key enzymes and steps in the process.

| Enzyme | Function | Substrates | Products |

| Lysophospholipase | Hydrolyzes this compound | This compound, H₂O | Myristate, Glycerophosphocholine |

| Acyl-CoA Synthetase | Activates myristate | Myristate, ATP, CoA | Myristoyl-CoA, AMP, PPi |

| N-Myristoyltransferase (NMT) | Transfers myristoyl group to protein | Myristoyl-CoA, Protein with N-terminal Glycine | Myristoylated Protein, CoA |

| Step | Description | Key Molecules Involved |

| 1. Myristate Release | This compound is hydrolyzed to release free myristate. | This compound, Lysophospholipase |

| 2. Myristate Activation | Free myristate is converted to its active form, myristoyl-CoA. | Myristate, Acyl-CoA Synthetase, ATP, CoA |

| 3. NMT Binding | Myristoyl-CoA binds to N-myristoyltransferase. | Myristoyl-CoA, N-Myristoyltransferase |

| 4. Peptide Binding | The target protein with an N-terminal glycine binds to the NMT-myristoyl-CoA complex. | Target Protein, NMT-myristoyl-CoA complex |

| 5. Catalysis | The myristoyl group is transferred to the protein's N-terminal glycine. | NMT, Myristoyl-CoA, Target Protein |

| 6. Product Release | Coenzyme A and the myristoylated protein are released from the enzyme. | Myristoylated Protein, Coenzyme A |

Cellular and Molecular Mechanisms of Myristoyllysophosphatidylcholine Action

Interaction with Lysophospholipid Receptors (LPL-Rs)

Myristoyllysophosphatidylcholine, like other LPCs, is recognized by a subset of G protein-coupled receptors (GPCRs), initiating a cascade of intracellular events. The specificity of these interactions is a key determinant of the subsequent cellular response.

G Protein-Coupled Receptor (GPCR) Binding Specificity

The interaction of this compound with various GPCRs is a subject of ongoing research. While direct binding studies for this specific LPC are not always available, evidence from the broader class of LPCs provides significant insights.

GPR119: Lysophosphatidylcholines are identified as potential agonists for GPR119. liminalbiosciences.com This receptor is recognized for its role in metabolic regulation.

GPR132 (G2A): The role of GPR132, also known as G2A, as a direct receptor for LPCs is a topic of debate. While some studies suggest it may be an effector of LPC action rather than a direct receptor, it has been shown to be activated by lipid metabolites and is involved in inflammatory responses. nih.gov

GPR4 and GPR40: There is currently limited direct evidence to suggest that this compound is a specific ligand for GPR4 and GPR40. GPR40 is primarily known as a receptor for free fatty acids. liminalbiosciences.comnih.gov

GPR55: LPCs have been shown to signal through GPR55, a receptor also implicated in a variety of physiological processes.

| Receptor | Reported Interaction with LPCs | Primary Signaling Pathway(s) |

| GPR119 | Agonist | Gs-coupled |

| GPR132 (G2A) | Disputed direct binding; may be an effector | Gq-coupled |

| GPR4 | Limited direct evidence for LPC binding | Proton-sensing |

| GPR40 | Primarily a free fatty acid receptor | Gq/11-coupled |

| GPR55 | Agonist | Gq, G12/13, Gs |

Downstream Intracellular Signaling Cascades Triggered by Receptor Binding

The binding of this compound to its cognate receptors triggers the activation of specific G proteins, leading to the generation of second messengers and the initiation of downstream signaling cascades.

GPR119 Activation: The activation of GPR119 by LPCs is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). liminalbiosciences.com The elevation of intracellular cAMP levels activates Protein Kinase A (PKA) and other cAMP-dependent signaling pathways.

GPR55 Activation: Signaling through GPR55 is more complex and can involve multiple G protein families, including Gq, G12/13, and Gs . Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

Modulation of Intracellular Signaling Pathways

The initial signals generated by receptor binding are further transduced and amplified through a network of interconnected intracellular signaling pathways, ultimately leading to changes in gene expression and cellular function.

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathway Activity

Lysophosphatidylcholines have been demonstrated to activate the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway plays a crucial role in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The activation of MAPKs, such as ERK, JNK, and p38, by LPCs can contribute to their pro-inflammatory and mitogenic effects in various cell types, including vascular smooth muscle cells.

Activation of PKA-PI3K-p38 MAPK Pathway

Recent studies have elucidated a specific signaling cascade involving the activation of the cAMP-activated PKA-PI3K-p38 MAPK pathway by LPCs in macrophages. nih.gov This pathway is instrumental in mediating the anti-inflammatory and immunomodulatory effects of certain LPCs. The sequence of events involves:

PKA Activation: Increased intracellular cAMP levels resulting from GPR119 activation lead to the activation of Protein Kinase A (PKA).

PI3K Activation: PKA, in turn, can activate Phosphoinositide 3-kinase (PI3K).

p38 MAPK Activation: PI3K then activates the downstream kinase p38 MAPK, which is a key regulator of inflammatory responses.

| Signaling Component | Role in the Pathway |

| PKA | Activated by cAMP, upstream activator of PI3K. |

| PI3K | Activated by PKA, upstream activator of p38 MAPK. |

| p38 MAPK | Key downstream effector regulating inflammatory responses. |

Activation of Nrf2/HO-1 Signaling Pathway

This compound has been shown to exert anti-inflammatory and anti-oxidative stress effects. nih.gov While direct activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway by this compound is an area of active investigation, this pathway is a primary cellular defense mechanism against oxidative stress. nih.govnih.gov The pathway functions as follows:

Nrf2 Activation: Under conditions of oxidative stress, Nrf2 is released from its inhibitor, Keap1, and translocates to the nucleus.

ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.

HO-1 Expression: One of the key target genes is Heme oxygenase-1 (HO-1) , an enzyme with potent antioxidant and anti-inflammatory properties. The upregulation of HO-1 helps to mitigate cellular damage caused by oxidative stress. The observed anti-oxidative effects of this compound suggest a potential modulatory role on this critical protective pathway.

Mechanisms of NF-κB Pathway Activation and Inhibition

This compound (LPC 14:0) has been identified as a modulator of inflammatory pathways, in part through its influence on the Nuclear Factor-kappa B (NF-κB) signaling cascade. The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. nih.gov In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. nih.govnih.gov Upon stimulation by agents like lipopolysaccharide (LPS), a cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα. nih.govnih.gov This releases NF-κB, allowing it to translocate to the nucleus, bind to DNA, and trigger the transcription of target genes, including those for cytokines like TNF-α and IL-6. nih.govnih.gov

Research indicates that this compound exerts an inhibitory effect on this pathway. Studies on LPC 14:0 have demonstrated its ability to suppress the secretion of LPS-induced pro-inflammatory cytokines, including IL-6 and TNF-α. nih.gov The production of these specific cytokines is a well-established downstream consequence of NF-κB activation. nih.govnih.gov While the precise molecular interaction is still under investigation, related compounds like phosphatidylcholine have been shown to mechanistically inhibit the NF-κB pathway by preventing the phosphorylation of IκBα, which in turn blocks the nuclear translocation of NF-κB. nih.gov This suggests a potential mechanism by which this compound may exert its anti-inflammatory effects. The inhibition of the NF-κB pathway is also a critical step in preventing the "priming" of the NLRP3 inflammasome, as NF-κB controls the expression of both NLRP3 and pro-IL-1β, which are essential components for its subsequent activation. nih.govresearchgate.net

Induction of Intracellular Calcium Mobilization

Lysophosphatidylcholines (LPCs), as a class of molecules, are recognized for their ability to act as signaling lipids that can induce the mobilization of intracellular calcium ([Ca²⁺]i). nih.gov Research has shown that various molecular species of LPC can trigger a flux in [Ca²⁺]i in different cell types. nih.gov This process is believed to be mediated, at least in part, by G-protein coupled receptors. Specifically, studies have implicated the GPR55 receptor in this signaling pathway. nih.gov

In experiments using GPR55-expressing cells, LPCs were able to evoke a strong intracellular calcium response. nih.gov This effect was significantly diminished by the application of GPR55 antagonists, providing evidence for the receptor's role in mediating the LPC-induced calcium signal. nih.gov The mobilization of intracellular calcium is a fundamental signaling mechanism that can influence a wide array of cellular functions. It is noteworthy that calcium signaling is also intertwined with inflammatory processes; for instance, a significant influx of calcium can act as a secondary signal for the activation of the NLRP3 inflammasome. nih.govmdpi.com The role of myristoylation, the attachment of a myristoyl group, is also significant in the context of calcium signaling, particularly in the targeting and function of neuronal calcium sensor (NCS) proteins. nih.gov

Effects on Inflammasome Activation

Inhibition of NLRP3 Inflammasome Activation

One of the most significant molecular actions of this compound is its potent inhibition of the NLRP3 inflammasome. nih.gov The NLRP3 inflammasome is a multi-protein complex within the innate immune system that plays a critical role in responding to cellular danger signals and pathogens. researchgate.netmdpi.com Its activation is a two-step process: a "priming" signal, often from NF-κB, increases the expression of NLRP3 components, followed by an "activation" signal from various stimuli such as reactive oxygen species (ROS), potassium efflux, or lysosomal damage. nih.govresearchgate.netfrontiersin.org Upon activation, the complex assembles and activates caspase-1, an enzyme that cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms. nih.govfrontiersin.org

This compound (LPC 14:0) has been shown to directly interfere with this process. In cellular and animal models stimulated with lipopolysaccharide (LPS), a potent activator of inflammatory responses, LPC 14:0 effectively inhibited the activation of the NLRP3 inflammasome. nih.gov This inhibitory action leads to a cascade of downstream anti-inflammatory effects, as detailed in the table below.

Table 1: Effects of this compound on LPS-Induced NLRP3 Inflammasome Activation

| Parameter | Effect of Lipopolysaccharide (LPS) Stimulation | Effect of this compound (LPC 14:0) Treatment | Source |

|---|---|---|---|

| NLRP3 Inflammasome | Activation | Inhibition | nih.gov |

| Interleukin-1β (IL-1β) Secretion | Increased | Inhibited | nih.gov |

| Interleukin-6 (IL-6) Secretion | Increased | Inhibited | nih.gov |

| Tumor Necrosis Factor-α (TNF-α) Secretion | Increased | Inhibited | nih.gov |

| Reactive Oxygen Species (ROS) | Increased | Lowered | nih.gov |

| Malondialdehyde (MDA) | Increased | Lowered | nih.gov |

By inhibiting the NLRP3 inflammasome, this compound not only reduces the secretion of key inflammatory cytokines but also mitigates associated oxidative stress, evidenced by the reduction in ROS and MDA levels. nih.gov This positions this compound as a significant regulator of innate immune responses. nih.gov

Roles of Myristoyllysophosphatidylcholine in Cellular Biology and Function

Regulation of Immune Cell Activation and Function

Myristoyllysophosphatidylcholine and related LPCs are potent modulators of the innate immune system, exerting significant influence over key immune cells like macrophages and neutrophils. Their effects are complex, ranging from enhancing bactericidal activity to regulating inflammatory responses.

Impact on Macrophage Activity and Phagosome Maturation

Lysophosphatidylcholines are critical in bolstering macrophage-mediated host defense, particularly by promoting the maturation of phagosomes—the organelles responsible for engulfing and destroying pathogens. In macrophages infected with pathogens like Mycobacterium tuberculosis or Salmonella Typhimurium, LPC treatment has been shown to accelerate phagosome maturation. physiology.orgnih.gov This process is characterized by the sequential acquisition of key proteins on the phagosomal membrane. Studies demonstrate that LPC-treated cells show a significantly higher colocalization of pathogens with Early Endosome Antigen 1 (EEA1) and Lysosome-Associated Membrane Protein 1 (LAMP-1), which are markers for early and late phagosomes, respectively. nih.govnih.gov

This enhancement of phagosome maturation by LPC helps to control the intracellular growth of bacteria. nih.gov The underlying mechanisms involve the activation of several signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)-p38 mitogen-activated protein kinase (MAPK) pathway and the NF-κB pathway, leading to increased production of reactive oxygen species (ROS) that are crucial for bacterial killing. physiology.orgnih.gov Furthermore, this compound (LPC 14:0) has been identified as a protective agent in community-acquired pneumonia, where it can inhibit the inflammatory response in macrophages stimulated by lipopolysaccharide (LPS).

Table 1: Impact of Lysophosphatidylcholine (B164491) on Macrophage Function

| Function | Effect of LPC | Key Molecular Markers/Pathways |

|---|---|---|

| Phagosome Maturation | Promotes maturation and enhances bactericidal activity. | Increased colocalization with EEA1 and LAMP-1; activation of PI3K/p38 MAPK and NF-κB pathways. physiology.orgnih.govnih.gov |

| Inflammatory Response | Inhibits LPS-induced inflammation. | Inhibition of NLRP3 inflammasome activation. |

Influence on Neutrophil Function and Motility

Neutrophils are first responders to infection, and their motility is crucial for reaching inflammatory sites. Lysophosphatidylcholines have a notable impact on this process. In experimental models of acute lung injury, LPC treatment was found to reduce the infiltration of immune cells into the lung. nih.gov Specifically, LPC obstructs or diminishes neutrophil migration under inflammatory conditions stimulated by LPS. nih.govmdpi.com

While it curtails their movement, LPC appears to enhance other critical neutrophil functions. Research has shown that LPC treatment boosts the phagocytic efficacy of neutrophils, improving their ability to engulf pathogens. nih.gov Moreover, LPC can reduce the formation of neutrophil extracellular traps (NETs), which are web-like structures of DNA and proteins released by neutrophils to trap pathogens. nih.govmdpi.com While NETs are a defense mechanism, their excessive formation can cause tissue damage, so their reduction by LPC can be protective in inflammatory states. mdpi.com

Table 2: Influence of Lysophosphatidylcholine on Neutrophil Dynamics

| Function | Effect of LPC | Experimental Context |

|---|---|---|

| Motility/Migration | Obstructs/diminishes migration. | In response to LPS stimulation. nih.govmdpi.com |

| Phagocytic Efficacy | Enhances phagocytic capacity. | In the damaged lung. nih.gov |

| NET Formation | Reduces the release of NETs. | Under inflammatory conditions (LPS). nih.govmdpi.com |

Dual Activity in Toll-like Receptor (TLR) Signaling: Activation and Inhibition

This compound demonstrates a dual, context-dependent role in regulating Toll-like receptor (TLR) signaling pathways, which are fundamental for initiating the innate immune response.

On one hand, MLPC can act as an inhibitor of TLR-mediated inflammation. Specifically, this compound (LPC 14:0) has been shown to inhibit the inflammatory response induced by lipopolysaccharide (LPS), a potent activator of TLR4. This protective effect is achieved by inhibiting the activation of the NLRP3 inflammasome, a downstream component of TLR signaling that drives the production of potent inflammatory cytokines.

On the other hand, LPCs can also promote inflammatory responses. In macrophages infected with bacteria, LPCs can regulate the production of inflammatory mediators through pathways like PI3K-p38 MAPK. physiology.org This pro-inflammatory capacity is essential for orchestrating an effective immune response to clear infections. This dual activity highlights MLPC's role as a sophisticated immunomodulator, capable of either dampening or amplifying inflammatory signals depending on the specific biological context.

Impact on Epithelial Barrier Function

The epithelial barrier, formed by a single layer of cells sealed by tight junctions, is crucial for separating the body from the external environment. MLPC and other LPCs can significantly influence the integrity of this barrier.

Regulation of Tight Junction Protein Integrity

Tight junctions are complex protein structures that control the passage of molecules between epithelial cells. Key proteins involved include occludins, claudins, and zonula occludens (ZO). Research shows that lysophosphatidylcholines can disrupt this barrier. In human coronary artery endothelial cells, LPC was found to increase the permeability of the cell monolayer. nih.gov This was accompanied by a significant decrease in both the mRNA and protein levels of crucial tight junction molecules, including ZO-1, occludin, and claudin-1. nih.gov The mechanism for this disruption involves the generation of oxidative stress and the activation of stress-related kinases. nih.gov

Conversely, in a protective context, this compound (LPC 14:0) has been shown to alleviate acute lung injury by preserving the alveolar epithelial barrier. nih.govresearchgate.net In models of lung injury, LPC 14:0 treatment significantly inhibited the degradation of tight junction proteins and enhanced barrier function. nih.govtandfonline.com This protective effect was linked to the activation of the Nrf2/HO-1 signaling pathway, which helps to combat oxidative stress. nih.govresearchgate.net These findings indicate that the effect of MLPC on tight junction integrity is highly dependent on the physiological or pathological state.

Modulation of Cell Survival and Apoptosis

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells and maintaining tissue homeostasis. Lysophosphatidylcholines can act as significant mediators in the decision between cell survival and death.

Studies have shown that LPC can induce apoptosis in various cell types. In mouse ovarian granulosa cells, LPC treatment was found to inhibit cell viability and promote apoptosis. tandfonline.com This was evidenced by an increase in the levels of key pro-apoptotic proteins, including cleaved caspase-3, cleaved caspase-8, and Bax, alongside a decrease in the anti-apoptotic protein Bcl-2. tandfonline.com The induction of apoptosis by LPC in this context was linked to the generation of oxidative stress. tandfonline.com

In contrast, this compound (LPC 14:0) can also exhibit protective, anti-apoptotic effects. In cellular models of inflammation, pretreatment with LPC 14:0 was shown to attenuate LPS-induced oxidative damage and reduce apoptosis. This highlights the ability of MLPC to modulate cell survival pathways, potentially protecting cells from inflammatory or oxidative stress-induced death.

Table 3: Modulation of Apoptosis-Related Proteins by Lysophosphatidylcholine in Ovarian Granulosa Cells

| Apoptotic Marker | Effect of LPC Treatment | Role in Apoptosis |

|---|---|---|

| Cleaved Caspase-3 | Increased tandfonline.com | Executioner caspase |

| Cleaved Caspase-8 | Increased tandfonline.com | Initiator caspase |

| Bax | Increased tandfonline.com | Pro-apoptotic protein |

| Bcl-2 | Decreased tandfonline.com | Anti-apoptotic protein |

Mechanisms of Apoptosis Induction in Specific Cell Types

Lysophosphatidylcholines (LPCs), including this compound, are known to induce apoptosis, or programmed cell death, in a range of cell types through several mechanisms. This pro-apoptotic effect is a key aspect of its biological activity.

In human endothelial cells, LPC is a known cytotoxic agent that can induce cell cycle arrest and apoptosis. nih.govnih.gov The process involves the generation of reactive oxygen species (ROS), which can damage cellular components like proteins, lipids, and DNA, ultimately triggering apoptosis. nih.govmdpi.com This induction of ROS activates specific signaling pathways, including the ATM/Chk2 and ATR/Chk1 pathways, which are involved in the DNA damage response. nih.gov

Studies on mouse ovarian granulosa cells have shown that LPC induces apoptosis by increasing the levels of key apoptosis-related proteins. mdpi.com This includes an upregulation of pro-apoptotic proteins like cleaved caspase-3, cleaved caspase-8, and Bax, alongside a decrease in the anti-apoptotic protein Bcl-2. mdpi.com The activation of caspases, a family of proteases, is a central part of the apoptotic process, with caspase-3 and -8 being critical executioner and initiator caspases, respectively. nih.gov The balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins is a crucial determinant of cell survival or death. nih.gov Similar effects, including the activation of caspases and changes in Bax/Bcl-2 ratios, have been observed in mouse Leydig cells. researchgate.net

Furthermore, research has documented the pro-apoptotic and oxidative stress-inducing effects of LPC in other cell types such as vascular smooth muscle cells, H9c2 cells, and adipocytes. mdpi.com In studies involving community-acquired pneumonia models, this compound (LPC 14:0) was found to reduce apoptosis in lung tissue by inhibiting LPS-induced inflammation and oxidative stress.

Table 1: Mechanisms of LPC-Induced Apoptosis in Various Cell Types

| Cell Type | Key Apoptotic Mechanisms | Involved Proteins/Pathways | Source |

|---|---|---|---|

| Human Endothelial Cells | ROS production, DNA damage response | ATM/Chk2, ATR/Chk1, PI3K/Akt | nih.govnih.gov |

| Mouse Ovarian Granulosa Cells | Oxidative stress, Caspase activation | Cleaved Caspase-3, Cleaved Caspase-8, Bax, Bcl-2 | mdpi.com |

Indirect Effects on Apoptosis via Macrophage Recruitment for Efferocytosis

This compound also plays an indirect role in the broader process of apoptosis through its function in efferocytosis. Efferocytosis is the crucial process by which dying or apoptotic cells are removed by phagocytic cells, most notably macrophages. nih.gov This clearance is essential to prevent secondary necrosis and the release of potentially inflammatory cellular contents, thereby maintaining tissue homeostasis. nih.govresearchgate.net

The process of efferocytosis is initiated when apoptotic cells release soluble "find-me" signals that create a chemical gradient to attract phagocytes to the site of cell death. nih.govnih.gov Lysophosphatidylcholine (LPC) is one of the key lipid signaling molecules that functions as a "find-me" signal. nih.govnih.gov The production of LPC in apoptotic cells can be induced by the activation of caspase-3, which in turn activates calcium-independent phospholipase A2. mdpi.com

Once released, LPC is recognized by G protein-coupled receptors, such as G2A, on the surface of macrophages. nih.gov This interaction stimulates macrophage migration and chemoattraction, guiding them toward the apoptotic cells for efficient engulfment and clearance. nih.govnih.gov Therefore, by acting as a chemoattractant for macrophages, this compound facilitates the removal of apoptotic cells, an essential terminal step of the apoptosis program that contributes to the resolution of inflammation. nih.govnih.gov However, some research suggests that excessive systemic levels of LPC could potentially impair this process by neutralizing the local LPC gradient needed to attract macrophages. researchgate.net

Table 2: Role of LPC in Efferocytosis

| Process | Role of LPC | Interacting Receptor | Outcome | Source |

|---|

Contributions to Glucose Metabolism Regulation

Beyond its roles in cell death and clearance, this compound is involved in the complex regulation of glucose homeostasis.

Influence on Glucose-Stimulated Insulin (B600854) Secretion

Lysophosphatidylcholine has been identified as a regulator of insulin secretion from pancreatic β-cells, a cornerstone of blood glucose control. nih.govnih.gov The process of glucose-stimulated insulin secretion (GSIS) occurs when rising blood glucose levels trigger β-cells to release insulin. nih.govyoutube.com

Research has demonstrated that LPC can potently enhance insulin secretion specifically under high-glucose conditions, while having no effect at low glucose levels. nih.govnih.gov This glucose-dependent activity is crucial as it suggests a role in augmenting the normal physiological response to glucose intake. The mechanism for this action involves LPC binding to an orphan G-protein-coupled receptor known as GPR119, which is highly expressed in the pancreas. nih.govresearchgate.net

The binding of LPC to GPR119 on β-cells stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). nih.govresearchgate.net This cAMP accumulation, part of a protein kinase A (PKA)-related signaling pathway, enhances the exocytosis of insulin-containing granules from the β-cell. researchgate.netnih.gov Studies using a mouse pancreatic β-cell line (NIT-1) and perfused rat pancreas have confirmed that LPC dose-dependently increases both cAMP levels and insulin secretion. nih.govresearchgate.net The specific inhibition of GPR119 with siRNA was shown to block LPC-induced insulin secretion, confirming the pivotal role of this receptor. nih.gov

Table 3: Effect of LPC on Glucose-Stimulated Insulin Secretion

| Compound | Target Cell/Tissue | Mechanism of Action | Effect | Source |

|---|

Myristoyllysophosphatidylcholine in Disease Pathogenesis Research

Involvement in Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS) Mechanisms

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation and damage to the lung parenchyma. Recent studies have identified Myristoyllysophosphatidylcholine (LPC 14:0) as a key modulator in the pathophysiology of these critical illnesses.

This compound exerts significant protective effects through its dual anti-inflammatory and antioxidant functions. In experimental models of ALI induced by lipopolysaccharide (LPS), a component of bacterial cell walls, LPC 14:0 has been shown to suppress the inflammatory cascade. mdpi.comnih.gov It achieves this by inhibiting the secretion of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.gov

A crucial aspect of its anti-inflammatory action is the inhibition of the NLRP3 inflammasome, a protein complex that plays a pivotal role in the innate immune response and triggers the production of mature IL-1β. mdpi.comnih.gov By suppressing the activation of the NLRP3 inflammasome, LPC 14:0 effectively dampens the excessive inflammatory response that drives lung damage in ALI and ARDS. mdpi.comnih.gov

Furthermore, LPC 14:0 demonstrates potent antioxidant properties. It has been found to lower the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Concurrently, it prevents the depletion of crucial endogenous antioxidants such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), thereby mitigating oxidative stress and reducing cellular damage. nih.gov

The integrity of the alveolar-capillary barrier is essential for normal lung function, and its disruption is a hallmark of ALI and ARDS, leading to pulmonary edema. This compound plays a protective role in maintaining this barrier. Studies have shown that LPC 14:0 can alleviate the breakdown of tight junction proteins in the lung epithelium, which are critical for controlling the passage of fluids and solutes into the alveolar space. researchgate.net

Significance in Community-Acquired Pneumonia (CAP) Research

In the context of community-acquired pneumonia (CAP), a common and potentially severe infection, this compound has been identified as a molecule of significant interest for both diagnosis and treatment.

Metabolomic studies have revealed that the plasma levels of lysophosphatidylcholines, particularly LPC 14:0, are significantly altered in patients with CAP. mdpi.com Specifically, the concentration of LPC 14:0 is negatively correlated with the severity of the disease; lower levels are observed during the acute phase of CAP and are associated with more severe illness. mdpi.comnih.gov This makes LPC 14:0 a promising biomarker for assessing disease severity. mdpi.com Its diagnostic performance has been shown to be superior to other related lipids, such as LPC 16:1. nih.gov The levels of LPCs have also been inversely correlated with established clinical prediction tools like the Pneumonia Severity Index (PSI) and the CURB-65 score. nih.govnih.gov

Table 1: this compound (LPC 14:0) as a Biomarker in CAP

| Feature | Observation in CAP Research | Reference |

| Correlation with Severity | Plasma levels are negatively linked to disease severity. | mdpi.comnih.gov |

| Levels in Acute Phase | Significantly lower during the acute phase compared to the remission phase. | mdpi.com |

| Diagnostic Performance | Shows satisfactory diagnostic capability in predicting CAP severity. | nih.gov |

| Prognostic Value | Lower levels are associated with worse hospital outcomes, including mortality. | nih.govnih.gov |

Beyond its role as a biomarker, the protective functions of this compound make it a potential therapeutic target for CAP. mdpi.comnih.gov Its ability to inhibit the inflammatory response and oxidative stress, as demonstrated in animal and cellular models of LPS-induced lung injury, suggests that administering LPC 14:0 could help mitigate the lung damage seen in severe pneumonia. mdpi.comnih.gov By modulating the NLRP3 inflammasome and reducing the secretion of inflammatory cytokines, LPC 14:0 addresses a core mechanism of lung injury in CAP. nih.gov This has reinforced its promise as a novel therapeutic agent to improve clinical outcomes for patients. mdpi.com

Table 2: Potential Therapeutic Effects of this compound (LPC 14:0)

| Mechanistic Effect | Finding in Preclinical Models | Reference |

| Anti-inflammatory | Inhibits LPS-induced secretion of IL-1β, IL-6, and TNF-α. | nih.gov |

| Anti-inflammatory | Suppresses the activation of the NLRP3 inflammasome. | mdpi.comnih.gov |

| Antioxidant | Lowers levels of Reactive Oxygen Species (ROS) and Malondialdehyde (MDA). | nih.gov |

| Antioxidant | Decreases the depletion of Superoxide Dismutase (SOD) and Glutathione (GSH). | nih.gov |

| Tissue Protection | Reduces lung wet-to-dry ratio, myeloperoxidase (MPO) activity, and apoptosis. | nih.gov |

Roles in Chronic Obstructive Pulmonary Disease (COPD) Pathogenesis

The role of this compound in Chronic Obstructive Pulmonary Disease (COPD) is less defined than in acute lung diseases, but emerging evidence suggests the broader class of lysophospholipids is involved in its pathogenesis. mdpi.comnih.gov COPD is characterized by persistent airflow limitation and chronic inflammation. mdpi.comnih.gov

Studies have shown that the lysophospholipid metabolism is altered in COPD patients. mdpi.com For instance, some research found that increased plasma levels of LPC (16:0) and LPC (18:1) were negatively correlated with lung function (FEV1% predicted). mdpi.com In contrast, another study noted that LPC (18:3) levels were significantly lower during acute exacerbations of COPD. mdpi.com A recent study on stable COPD patients found that levels of LPC (18:0), LPC (18:1), and LPC (18:2) were significantly lower compared to healthy smokers and were associated with impaired pulmonary function and a greater extent of emphysema. researchgate.net

Involvement of LPC-LPA Axis in Airway Inflammation and Remodeling

Recent research has highlighted the potential role of this compound in airway inflammation, particularly in the context of community-acquired pneumonia (CAP). Metabolomic studies of plasma from CAP patients revealed that levels of lysophosphatidylcholines (LPCs), including LPC 14:0, are negatively correlated with disease severity. nih.gov In the acute phase of CAP, LPC 14:0 levels are down-regulated, while they are up-regulated during the remission phase, suggesting a protective role. nih.gov

In experimental models of acute lung injury (ALI) induced by lipopolysaccharide (LPS), a common endotoxin, LPC 14:0 has demonstrated protective effects by inhibiting inflammatory responses and oxidative stress. nih.gov It has been shown to suppress the secretion of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Furthermore, LPC 14:0 can lower the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while also mitigating the depletion of antioxidants like superoxide dismutase (SOD) and glutathione (GSH). nih.gov This protective mechanism is thought to be heavily reliant on the inhibition of the LPS-activated NOD-like receptor protein 3 (NLRP3) inflammasome signaling pathway. nih.govnih.gov

These findings suggest that this compound may have a recovery-promoting effect in inflammatory lung conditions by modulating the inflammatory and oxidative stress responses.

Implications in Parasitic Infection Mechanisms

The interaction between parasites and their hosts is a complex interplay of molecular signals. This compound and other related lipids are increasingly recognized for their roles in these interactions, influencing both the parasite's ability to infect and the host's immune response.

Trypanosomatid-Host Interactions (e.g., Trypanosoma cruzi, Trypanosoma brucei, Leishmania, Plasmodium falciparum)

Trypanosoma cruzi : The causative agent of Chagas disease, T. cruzi, engages in a complex interaction with host cells for invasion and replication. nih.govplos.org While direct studies on this compound are limited, the broader family of host cell lipids, including phosphatidylcholine (PC), is crucial for the parasite's intracellular life cycle. scilit.comnih.gov The parasite utilizes host cell molecules for attachment and entry, and the composition of the host cell membrane, which includes phospholipids (B1166683), plays a role in this process. nih.gov

Leishmania : These parasites, responsible for leishmaniasis, also rely heavily on host-parasite interactions for survival and replication within host macrophages. mdpi.comresearchgate.net The host's immune response and the parasite's ability to modulate it are key to the outcome of the infection. mdpi.comfrontiersin.orgnih.gov While specific data on this compound is not prominent, the broader context of lipid metabolism and signaling is critical. For instance, Leishmania can manipulate the host cell's environment, and the availability of host-derived lipids is essential for the parasite.

Plasmodium falciparum : The deadliest malaria parasite, P. falciparum, has a high demand for lipids during its replication within host hepatocytes and erythrocytes. nih.govnih.gov Host phosphatidylcholine (PC) is actively taken up by the parasite and is essential for the proper formation of the parasitophorous vacuole membrane (PVM), which is critical for parasite survival. nih.gov A global analysis of infected hepatocytes revealed an enrichment of PC, underscoring the parasite's reliance on this host lipid. nih.gov While not specifying this compound, these findings highlight the general importance of the lysophosphatidylcholine-phosphatidylcholine pathway in malaria pathogenesis. nih.govpsu.edufrontiersin.org

Modulation of Host Immune Response in Parasitic Diseases

Parasites have evolved sophisticated mechanisms to manipulate the host's immune response to ensure their survival. nih.gov The modulation of lipid signaling pathways is one such strategy. The anti-inflammatory properties of this compound, as seen in bacterial-induced inflammation models, suggest a potential for similar roles in parasitic infections. nih.gov By suppressing pro-inflammatory cytokines and oxidative stress, LPC 14:0 could inadvertently create a more favorable environment for certain parasites that thrive in a less inflammatory milieu. Conversely, a robust inflammatory response is often necessary to clear parasitic infections. youtube.comparahostdis.org Therefore, the balance of pro- and anti-inflammatory lipids like this compound could be a critical determinant in the outcome of parasitic diseases.

Contributions to Vascular Inflammation and Atherosclerosis Mechanisms

Atherosclerosis is a chronic inflammatory disease of the arteries. nih.gov The accumulation of lipids, including oxidized low-density lipoproteins (LDLs), within the artery wall is a key initiating event. youtube.com This leads to the recruitment of immune cells and a persistent inflammatory state, contributing to the formation of atherosclerotic plaques. youtube.com

Lysophosphatidylcholines (LPCs), the family to which this compound belongs, are major phospholipid components of oxidized LDL. They are known to possess a wide range of pro-inflammatory and pro-atherogenic properties. While specific research on LPC 14:0 in atherosclerosis is not as extensive as for other LPC species, the general mechanisms are likely to be relevant. LPCs can promote the expression of adhesion molecules on endothelial cells, facilitating the recruitment of monocytes and T-lymphocytes to the vessel wall. They can also stimulate the production of inflammatory cytokines and chemokines, further amplifying the inflammatory cascade within the plaque.

Involvement in Cancer Cell Invasion and Apoptosis Mechanisms

The role of lipids in cancer biology is complex, with different lipid species having either pro- or anti-cancer effects. The processes of cancer cell invasion and apoptosis (programmed cell death) are critical targets for cancer therapy. nih.govnih.gov

While direct studies on this compound's role in cancer are limited, the broader family of lysophosphatidylcholines has been implicated in cancer progression. Some LPC species have been shown to promote cancer cell proliferation, migration, and invasion. They can act as signaling molecules, activating pathways that lead to enhanced cell motility and the breakdown of the extracellular matrix, which are key steps in metastasis.

Conversely, some studies have suggested that certain LPCs can induce apoptosis in cancer cells. The ability of a compound to trigger apoptosis is a desirable characteristic for an anti-cancer agent. nih.gov The pro- or anti-apoptotic effect of a specific LPC, such as this compound, would likely depend on the cancer cell type, its concentration, and the specific signaling pathways it activates.

Association with Other Pathophysiological Conditions and Outcomes

Beyond the specific areas detailed above, this compound has been identified as a potential biomarker in other pathophysiological conditions. As a component of the broader metabolome, its levels can be altered in various disease states, reflecting underlying changes in lipid metabolism and inflammatory processes.

For instance, in the study on community-acquired pneumonia, LPC 14:0 was not only implicated in the inflammatory response but also showed potential as a biomarker for predicting the severity of the disease. nih.gov This suggests that monitoring the levels of specific lipid species like this compound could provide valuable diagnostic or prognostic information in a range of inflammatory and metabolic disorders. Further research is needed to explore the full spectrum of its involvement in different diseases.

| Research Area | Key Findings Related to this compound (LPC 14:0) |

| Airway Inflammation (CAP) | Levels are negatively correlated with disease severity; demonstrates anti-inflammatory and anti-oxidative effects. nih.govnih.gov |

| Parasitic Infections | While direct evidence is limited, the broader family of LPCs and PCs are crucial for parasite survival and modulation of host immunity. nih.govnih.gov |

| Atherosclerosis | As a type of LPC, it is a component of oxidized LDL and likely contributes to vascular inflammation. |

| Cancer | The broader LPC family has dual roles, with some species promoting invasion and others inducing apoptosis. The specific role of LPC 14:0 is an area for further investigation. |

| Biomarker Potential | Shows promise as a biomarker for predicting the severity of community-acquired pneumonia. nih.gov |

Advanced Research Methodologies for Myristoyllysophosphatidylcholine Analysis

Lipidomics and Metabolomics Approaches

Lipidomics and metabolomics are comprehensive disciplines focused on the global study of lipids and small-molecule metabolites within a biological system. wiley.com These fields utilize advanced analytical platforms to profile, identify, and quantify large numbers of these molecules simultaneously. wiley.com The analysis of lysophosphatidylcholines (LPCs), including myristoyllysophosphatidylcholine, is a key aspect of these studies, given their roles as signaling molecules and intermediates in lipid metabolism. nih.govcreative-proteomics.com

The analysis of lysophosphatidylcholines (LPCs) within a lipidomics framework can be approached using two primary strategies: untargeted and targeted profiling. nih.govacs.org

Untargeted lipidomics aims to capture a comprehensive snapshot of all detectable lipids in a sample to identify global changes. nih.gov This hypothesis-generating approach is often used to discover potential biomarkers or to understand broad metabolic shifts in response to a particular condition or stimulus. nih.govescholarship.org In the context of LPC analysis, an untargeted strategy would measure a wide array of lipid species, including various LPCs, without pre-selecting specific molecules. This allows for the discovery of unexpected alterations in lipid profiles. nih.gov

Targeted lipidomics , in contrast, is a hypothesis-driven approach that focuses on the precise and accurate measurement of a predefined set of specific lipids. acs.orgnih.gov This strategy offers higher sensitivity, selectivity, and quantitative accuracy for the specific molecules of interest, such as this compound. creative-proteomics.comnih.gov Targeted methods are ideal for validating findings from untargeted studies or for quantifying known bioactive lipids. nih.gov For LPCs, this involves developing methods optimized for their specific chemical properties to achieve reliable quantification. creative-proteomics.com

Table 1: Comparison of Untargeted and Targeted Lipidomics Strategies

| Feature | Untargeted Profiling | Targeted Profiling |

|---|---|---|

| Goal | Comprehensive, global analysis of all detectable lipids; hypothesis-generating. nih.gov | Precise quantification of specific, predefined lipids; hypothesis-testing. acs.orgnih.gov |

| Scope | Broad (hundreds to thousands of lipid species). spectroscopyonline.com | Narrow (a few to tens of specific lipid species). nih.gov |

| Selectivity | Lower, as the method is optimized for broad coverage. | Higher, as the method is optimized for specific analytes. nih.gov |

| Sensitivity | Generally lower than targeted methods. | High sensitivity and specificity for the analytes of interest. creative-proteomics.com |

| Quantification | Relative quantification or semi-quantification. | Absolute or accurate relative quantification. creative-proteomics.com |

| Application | Biomarker discovery, systems biology, exploring metabolic pathways. nih.gov | Biomarker validation, clinical chemistry, analysis of specific metabolic pathways. nih.gov |

The accurate quantification of specific LPC species like this compound is crucial for understanding their biological roles. This is typically achieved using targeted mass spectrometry-based methods that employ internal standards. nih.gov Non-naturally occurring species, such as LPC 13:0 or LPC 19:0, are often added to samples as internal standards to correct for variations during sample preparation and analysis.

Methodologies based on electrospray ionization tandem mass spectrometry (ESI-MS/MS) have been developed for the high-throughput and accurate quantification of LPC species from various biological materials, including plasma, tissues, and cells. nih.gov These methods can achieve low limits of detection (LOD) and quantification (LOQ). For instance, a developed Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) method demonstrated the ability to quantify 10 major classes of phospholipids (B1166683), including lysophosphatidylcholine (B164491), with LODs ranging from 0.04 to 33 pmol/mL and LOQs from 0.1 to 110 pmol/mL. ntu.edu.sg Such assays provide the necessary accuracy and precision for large clinical studies as well as fundamental biochemical research. nih.gov The data processing for quantification is often highly automated using specialized software and custom scripts to ensure high throughput.

Table 2: Performance Characteristics for Quantitative LPC Analysis via UHPLC-MS

| Parameter | Value | Reference |

|---|---|---|

| Analyzed Classes | Phosphatidic acid, phosphatidylcholine, phosphatidylethanolamine (B1630911), phosphatidylglycerol, phosphatidylinositol, phosphatidylserine (B164497), sphingomyelin, lyso-phosphatidic acid, lyso-phosphatidylcholine, lyso-phosphatidylethanolamine | ntu.edu.sg |

| Limit of Detection (LOD) | 0.04-33 pmol/mL | ntu.edu.sg |

| Limit of Quantitation (LOQ) | 0.1-110 pmol/mL | ntu.edu.sg |

| Analysis Time | 11 minutes per sample | ntu.edu.sg |

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is the cornerstone technology for modern lipid analysis due to its high sensitivity, specificity, and throughput. mdpi.com It allows for the detailed characterization and quantification of complex lipid mixtures from biological sources. mdpi.com When coupled with separation techniques like liquid chromatography, its power is further enhanced. nih.gov

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful and widely used platform for comprehensive lipid analysis. spectroscopyonline.comnih.gov This technique combines the high-resolution separation capabilities of UHPLC with the sensitive and specific detection of tandem mass spectrometry. spectroscopyonline.com UHPLC systems use columns with sub-2-µm particles, which allows for higher operating pressures, leading to significantly reduced analysis times (e.g., 12-15 minutes per sample) without compromising separation efficiency. escholarship.orgspectroscopyonline.comresearchgate.net

In a typical lipidomics workflow, lipids are first separated based on their physicochemical properties using a chromatographic column, such as a reversed-phase C18 column. ntu.edu.sgnih.gov This separation reduces the complexity of the mixture entering the mass spectrometer at any given time, minimizing ion suppression effects. researchgate.net The separated lipids are then ionized, commonly by electrospray ionization (ESI), and analyzed by a tandem mass spectrometer (e.g., a triple quadrupole). ntu.edu.sgresearchgate.net The MS/MS capability allows for specific lipid species to be fragmented, producing characteristic product ions that confirm their identity and enable precise quantification through methods like Multiple Reaction Monitoring (MRM). nih.govresearchgate.net This approach can identify and quantify hundreds of lipid species across major classes, including lysophosphatidylcholines, from a single sample run. spectroscopyonline.comnih.gov

Direct Infusion Mass Spectrometry (DIMS), also known as shotgun lipidomics, is a high-throughput technique that analyzes crude lipid extracts without prior chromatographic separation. nih.govresearchgate.net Samples are directly introduced into the mass spectrometer's ion source, making the analysis extremely fast, often taking only a couple of minutes per sample. nih.gov This method relies on the mass spectrometer's ability to distinguish different lipid classes and species based on their unique mass-to-charge ratios and fragmentation patterns. researchgate.net

Quantification is achieved by precursor ion or neutral loss scanning specific to certain lipid classes. For instance, phosphocholine-containing lipids, including all LPC species, can be selectively detected by scanning for the characteristic phosphocholine (B91661) headgroup fragment at m/z 184. springernature.com While DIMS is faster than LC-MS methods, it can be more susceptible to ion suppression and may struggle with the differentiation of isobaric species (molecules with the same nominal mass). nih.govresearchgate.net Nevertheless, its speed and simplicity make it an excellent tool for rapid screening, metabolic phenotyping, and analyzing large cohorts of samples. nih.gov

Table 3: Comparison of UHPLC-MS/MS and DIMS for Lipid Analysis

| Feature | UHPLC-MS/MS | DIMS / Shotgun Lipidomics |

|---|---|---|

| Sample Introduction | Separation via liquid chromatography column prior to MS. spectroscopyonline.com | Direct infusion of crude extract into the MS. researchgate.net |

| Analysis Time | Slower (typically 10-30 minutes per sample). escholarship.orgspectroscopyonline.com | Faster (typically 1-3 minutes per sample). mdpi.com |

| Throughput | Lower throughput. spectroscopyonline.com | High-throughput, suitable for large-scale screening. springernature.com |

| Separation | Separates isomers and reduces ion suppression. nih.govresearchgate.net | No chromatographic separation; relies on MS selectivity. researchgate.net |

| Ion Suppression | Minimized due to chromatographic separation. researchgate.net | More susceptible to ion suppression effects. researchgate.net |

| Primary Application | Detailed, quantitative analysis of complex mixtures; isomer separation. nih.govnih.gov | Rapid screening, high-throughput profiling. nih.gov |

High-Resolution Mass Spectrometry (HRMS) is essential for the confident identification and structural elucidation of lipids. nih.gov Instruments like Quadrupole Time-of-Flight (QTOF) and Orbitrap mass analyzers provide high mass accuracy (typically below 5 ppm) and high resolving power. nih.govnih.gov

High mass accuracy allows for the determination of a lipid's elemental composition from its precise mass-to-charge ratio, which is a critical first step in identification. nih.gov High resolution is the ability to distinguish between ions with very similar m/z values. This is particularly important in lipidomics for resolving isobaric overlaps, such as distinguishing a lipid species from another that has the same nominal mass but one additional double bond. nih.gov For example, a resolution of approximately 180,000 is needed to separate the monoisotopic peak of one lipid from the M+2 isotope peak of another lipid with one more double bond. nih.gov Furthermore, HRMS instruments coupled with fragmentation techniques (MS/MS or MS^n) provide detailed structural information about the fatty acyl chains attached to the lipid backbone, enabling a more complete characterization of the lipid species. spectroscopyonline.com

Chromatographic Separation Methods

The analysis of this compound (LysoPC 14:0) relies on advanced chromatographic techniques to separate it from other complex lipid species within a biological sample. The choice of chromatographic method is critical and is determined by the specific research question, the complexity of the sample matrix, and the desired level of detail in the analysis. The most common liquid chromatography approaches include Reversed-Phase Liquid Chromatography (RPLC), Normal-Phase Liquid Chromatography (NPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase Liquid Chromatography (RPLC)

Reversed-phase liquid chromatography (RPLC) is a powerful and widely used technique for the separation of lipids. In RPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. This setup causes hydrophobic molecules, like lipids, to be retained on the column, while more polar compounds elute earlier. The separation of different lipid species is primarily based on their hydrophobicity, which is influenced by the length of the fatty acid chain and the degree of unsaturation.

For this compound, with its 14-carbon saturated myristoyl chain, RPLC can effectively separate it from other lysophosphatidylcholines (LPCs) with different acyl chain lengths and levels of unsaturation. For instance, LPCs with longer carbon chains will have longer retention times than those with shorter chains. Similarly, unsaturated LPCs will elute earlier than their saturated counterparts with the same carbon number. A study demonstrated that RPLC can even resolve isomers of LPCs, distinguishing between those with the acyl chain at the sn-1 or sn-2 position of the glycerol (B35011) backbone. nih.gov The retention times of monounsaturated LPC isomers were found to increase in the order of Δ9-cis < Δ9-trans < Δ6-cis. nih.gov

The use of a C18 column is common for the RPLC separation of phospholipids. libretexts.org The mobile phase typically consists of a mixture of a polar solvent like water with an organic modifier such as methanol (B129727) or acetonitrile. libretexts.orgyoutube.comyoutube.com A gradient elution, where the concentration of the organic modifier is gradually increased, is often employed to effectively separate a wide range of lipid species with varying hydrophobicities. nih.gov

Table 1: RPLC Method Parameters for Lysophosphatidylcholine Separation

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | C18 (octadecylsilane) bonded silica (B1680970) is a common choice for phospholipid separation. | libretexts.org |

| Mobile Phase | A polar mobile phase, typically a mixture of water and organic solvents like methanol or acetonitrile. | libretexts.orgnih.gov |

| Elution Mode | Gradient elution with an increasing concentration of the organic solvent is often used to separate a wide range of lipids. | nih.gov |

| Separation Principle | Separation is based on the hydrophobicity of the lipid species, influenced by acyl chain length and saturation. | youtube.com |

Normal-Phase Liquid Chromatography (NPLC)

Normal-phase liquid chromatography (NPLC) utilizes a polar stationary phase and a nonpolar mobile phase. In this mode, polar analytes are retained on the column, while nonpolar compounds elute more quickly. NPLC is particularly effective for separating lipid classes based on the polarity of their head groups.

For the analysis of this compound, NPLC can separate it from other phospholipid classes such as phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylserine (PS), as well as from neutral lipids. A study has described a single-run NPLC method using a silica column to simultaneously analyze PC, lysophosphatidylcholine (LPC), and free fatty acids (FFA). nih.govthermofisher.com The mobile phase in this method consisted of a gradient of chloroform (B151607) and a mixture of chloroform-methanol-water-ammonia. nih.govthermofisher.com This approach allows for the resolution of LPC as a distinct class from its parent compound PC and its degradation product FFA. nih.govthermofisher.com

While NPLC is excellent for class separation, it is less effective at separating individual molecular species within the same class that differ only in their fatty acid chains. Therefore, all LPC species, including this compound, would typically elute as a single peak. chromatographyonline.com

Table 2: NPLC Method for Simultaneous Analysis of Phospholipids

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Allsphere silica analytical column. | nih.govthermofisher.com |

| Mobile Phase | Gradient elution with chloroform and a mixture of chloroform–methanol–water–ammonia. | nih.govthermofisher.com |

| Detection | Evaporative Light Scattering Detector (ELSD). | nih.gov |

| Run Time | Adequate resolution of PC, LPC, and FFA was achieved within 25 minutes. | nih.govthermofisher.com |

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that has become increasingly popular for the analysis of polar and hydrophilic compounds. nih.gov It utilizes a polar stationary phase and a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) with a small amount of aqueous solvent. nih.gov This creates a water-enriched layer on the surface of the stationary phase, and polar analytes like this compound are retained through partitioning between this aqueous layer and the bulk organic mobile phase.

HILIC is particularly well-suited for the separation of polar lipids, including lysophospholipids. mdpi.com It offers a distinct advantage over RPLC for retaining highly polar compounds that would otherwise elute very early and be poorly resolved. A key benefit of HILIC, especially when coupled with mass spectrometry (MS), is that the high organic content of the mobile phase facilitates efficient spray ionization, leading to enhanced sensitivity. unh.edu For the analysis of choline-containing compounds, HILIC has been shown to provide excellent retention and peak shape. mdpi.com The separation in HILIC is primarily based on the polarity of the head group, making it effective for separating different classes of polar lipids. nih.gov

Table 3: HILIC for Polar Metabolite Analysis

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Polar stationary phases such as bare silica or bonded phases with polar functional groups. | nih.govgerli.com |

| Mobile Phase | High concentration of organic solvent (e.g., acetonitrile) with a small percentage of aqueous buffer. | nih.gov |

| Separation Mechanism | Partitioning of polar analytes between a water-enriched layer on the stationary phase and the organic-rich mobile phase. | nih.gov |

| Advantages | Excellent retention of highly polar compounds and enhanced MS sensitivity. | unh.edu |

Sample Preparation and Extraction Protocols for Lipidomics

The accurate analysis of this compound from complex biological matrices necessitates robust and reproducible sample preparation and extraction protocols. The primary goal of these procedures is to efficiently isolate lipids from other cellular components like proteins and small water-soluble molecules while minimizing degradation and contamination.

Two-Phase Extraction Methods (e.g., Chloroform/Methanol/Water) for Integrated Omics Analysis

Two-phase extraction methods are a cornerstone of lipidomics and are widely used for the comprehensive extraction of lipids from various biological samples. These methods rely on the partitioning of lipids into a nonpolar organic phase, while more polar, non-lipid molecules remain in the aqueous phase.

The most well-known two-phase extraction method is the one developed by Bligh and Dyer. tabaslab.com This method involves the addition of a specific ratio of chloroform and methanol to the aqueous sample, creating a single-phase system that ensures intimate contact between the solvents and the sample matrix, thereby facilitating the disruption of lipid-protein complexes. tabaslab.comnih.gov Subsequently, the addition of more chloroform and water induces a phase separation, resulting in a lower chloroform layer containing the extracted lipids and an upper aqueous methanol layer containing the polar non-lipid components. tabaslab.comnih.gov The protein precipitate is typically found at the interface of the two phases. tabaslab.com

While the Bligh and Dyer method is effective for many lipid classes, it has been noted that it can be less efficient for the extraction of more hydrophilic lysophospholipids like this compound. aptochem.com Modifications to the original protocol, such as adjusting the solvent ratios or using alternative solvent systems, have been developed to improve the recovery of these more polar lipid species. For instance, a detailed protocol for lipid extraction from a 1 ml aqueous sample using the Bligh and Dyer method involves the addition of 3.75 ml of a chloroform/methanol (1:2, v/v) mixture, followed by 1.25 ml of chloroform and 1.25 ml of water, with vortexing after each addition. tabaslab.com

Table 4: Bligh and Dyer Extraction Protocol

| Step | Procedure | Reference |

|---|---|---|

| 1 | To a 1 ml aqueous sample, add 3.75 ml of a chloroform/methanol (1:2, v/v) mixture. | tabaslab.com |

| 2 | Vortex the mixture for 10-15 minutes. | tabaslab.com |

| 3 | Add 1.25 ml of chloroform and vortex for 1 minute. | tabaslab.com |

| 4 | Add 1.25 ml of water and vortex for another minute. | tabaslab.com |

| 5 | Centrifuge to separate the phases. | tabaslab.com |

| 6 | Collect the lower chloroform phase containing the lipids. | tabaslab.com |

Application of Internal Standards for Quantification and Quality Control

For accurate and precise quantification of this compound using mass spectrometry-based lipidomics, the use of internal standards is essential. Internal standards are compounds that are chemically similar to the analyte of interest but are not naturally present in the sample. They are added to the sample at a known concentration at the very beginning of the sample preparation process.

The ideal internal standard for mass spectrometry is a stable isotope-labeled version of the analyte. cerilliant.com For this compound, a suitable internal standard would be a deuterated form, such as Myristoyl-d27-lysophosphatidylcholine. The use of a stable isotope-labeled internal standard is advantageous because it has nearly identical chemical and physical properties to the endogenous analyte. cerilliant.com This means it will behave similarly during extraction, chromatography, and ionization in the mass spectrometer. cerilliant.com Any sample loss or variation in ionization efficiency that affects the analyte will also affect the internal standard to a similar degree. By measuring the ratio of the analyte signal to the internal standard signal, these variations can be corrected for, leading to more accurate and reproducible quantification. mdpi.com

Commercially available lipidomics standards often include a variety of deuterated lipids, including deuterated lysophosphatidylcholines, to serve as internal standards for different lipid classes. sigmaaldrich.com For example, a commercially available mixture, EquiSPLASH Lipidomix, contains 18:1(d7) lysophosphatidylcholine, which can be used as an internal standard for the quantification of the LPC class, including this compound. sigmaaldrich.com